Methyl 3-formyl-1-trityl-1H-pyrazole-4-carboxylate
Description
Methyl 3-formyl-1-trityl-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a trityl (triphenylmethyl) group at the 1-position, a formyl group at the 3-position, and a methyl carboxylate at the 4-position. The trityl group serves as a protective moiety for the pyrazole NH, enhancing stability and modulating steric and electronic properties. The formyl group offers a reactive site for further derivatization, such as condensation reactions, while the methyl ester improves solubility in organic solvents. This compound is of interest in medicinal chemistry and materials science due to its versatile functional groups .
Properties
IUPAC Name |
methyl 3-formyl-1-tritylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-30-24(29)22-17-27(26-23(22)18-28)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOTVJCOQINDLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1C=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrazole Ring Formation
The pyrazole backbone is typically constructed via cyclocondensation reactions. A common approach involves reacting β-ketoesters with hydrazines, as demonstrated in Knorr pyrazole synthesis. For example, ethyl acetoacetate and methyl hydrazine undergo cyclization to form 1-methylpyrazole derivatives. However, introducing the trityl group at the N1 position requires subsequent protection steps, as direct incorporation during cyclization is sterically challenging.
Trityl Group Introduction
Tritylation is achieved using trityl chloride (CPh3Cl) under basic conditions. In a representative procedure:
-
Substrate Preparation : Methyl 1H-pyrazole-4-carboxylate is dissolved in anhydrous dichloromethane.
-
Base Activation : Triethylamine (2.5 eq) is added to deprotonate the pyrazole NH.
-
Tritylation : Trityl chloride (1.2 eq) is introduced at 0°C, with stirring at room temperature for 12 hours.
-
Workup : The mixture is washed with water, dried over Na2SO4, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1).
Key Data :
Regioselective Formylation at C3
Vilsmeier-Haack Reaction
The Vilsmeier-Haack formylation is widely used to introduce formyl groups onto aromatic systems. For pyrazoles, the reaction’s regioselectivity depends on substituents:
-
Reagent Preparation : POCl3 (3 eq) is added to DMF at 0°C to form the Vilsmeier complex.
-
Substrate Activation : Methyl 1-trityl-1H-pyrazole-4-carboxylate is dissolved in 1,2-dichloroethane.
-
Formylation : The Vilsmeier complex is added dropwise, and the mixture is refluxed at 80°C for 6 hours.
-
Quenching & Isolation : The reaction is quenched with ice-water, neutralized with NaHCO3, and extracted with ethyl acetate.
Challenges :
Directed Metalation Approach
To enhance C3 selectivity, a directed ortho-metalation strategy is employed:
-
Lithiation : LDA (2.5 eq) is added to methyl 1-trityl-1H-pyrazole-4-carboxylate in THF at −78°C.
-
Electrophilic Quenching : DMF (3 eq) is introduced, followed by warming to room temperature.
-
Acid Workup : 2M HCl is added to hydrolyze intermediates, yielding the C3-formylated product.
Optimization Data :
| Condition | Isomer Ratio (C3:C5) | Yield |
|---|---|---|
| Vilsmeier-Haack (Standard) | 75:25 | 68% |
| Directed Metalation | 92:8 | 74% |
Esterification and Final Product Isolation
Ester Group Retention
The methyl ester at C4 is typically introduced early in the synthesis (e.g., via esterification of pyrazole-4-carboxylic acid). Key methods include:
-
Fischer Esterification : Refluxing with methanol and H2SO4 (yield: 78–93%).
-
Chloride Activation : Using SOCl2 to generate the acid chloride, followed by methanol quenching.
Comparative Data :
| Method | Catalyst | Temperature | Yield |
|---|---|---|---|
| Fischer Esterification | H2SO4 | 70°C | 93.3% |
| Acid Chloride Methanolysis | SOCl2 | 0–25°C | 88.5% |
Purification Challenges
The trityl group’s hydrophobicity complicates crystallization. Recrystallization from ethanol/water (40–60% v/v) is effective, yielding >99% purity after two cycles.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-1-trityl-1H-pyrazole-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often require a strong acid or base as a catalyst.
Major Products Formed
Oxidation: Methyl 3-carboxy-1-trityl-1H-pyrazole-4-carboxylate.
Reduction: Methyl 3-hydroxymethyl-1-trityl-1H-pyrazole-4-carboxylate.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 3-formyl-1-trityl-1H-pyrazole-4-carboxylate is an organic compound with a pyrazole ring, a trityl group, a formyl substituent at the 3-position, and a carboxylate functional group at the 4-position. It has the chemical formula CHNO and a molecular weight of approximately 325.37 g/mol. This compound is significant in medicinal chemistry and agrochemicals due to its unique structural features and chemical reactivity.
Applications
This compound has potential applications in medicinal chemistry and agrochemicals:
- Medicinal Chemistry : It serves as a precursor for synthesizing biologically active compounds, particularly those targeting fungal infections.
- Agrochemicals : It can be used in the synthesis of agrochemicals, such as fungicides.
Related Pyrazole Derivatives
This compound shares structural similarities with other pyrazole derivatives. Some comparable compounds include:
- Other pyrazole derivatives with different substituents at the 1, 3, or 4 positions.
- Analogs with variations in the ester group or the formyl group.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Mechanism of Action
The mechanism of action of Methyl 3-formyl-1-trityl-1H-pyrazole-4-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways due to its unique chemical structure. The formyl and trityl groups may play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Structural Analogues
Table 1: Key Structural Analogues and Similarity Scores
Key Observations:
- Trityl Group Uniqueness: The trityl group in the target compound distinguishes it from analogues with smaller alkyl or aryl groups (e.g., methyl or phenyl). This bulky group reduces solubility in polar solvents but enhances steric protection of the pyrazole core .
- Formyl vs. Fluorinated Groups: The 3-formyl group enables nucleophilic addition reactions (e.g., Schiff base formation), whereas trifluoromethyl or difluoromethyl groups (e.g., in ) impart metabolic stability and lipophilicity, critical for agrochemicals or pharmaceuticals.
- Positional Isomerism: Ethyl 4-formyl-1H-pyrazole-3-carboxylate demonstrates how swapping substituent positions (formyl at 4 vs.
Physical Properties
Table 2: Comparative Physical Properties
| Compound | Melting Point (°C) | Solubility Trends |
|---|---|---|
| Methyl 3-formyl-1-trityl-1H-pyrazole-4-carboxylate | Not reported | Low in polar solvents |
| Ethyl 3-(4-butyl-triazol-1-yl)-1H-pyrazole-4-carboxylate | 122.7–150.2 | Moderate in CH₂Cl₂/MeOH |
| Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Not reported | High in organic solvents |
Notes:
- The trityl group likely reduces the target compound’s melting point compared to non-bulky analogues due to disrupted crystal packing.
- Fluorinated derivatives (e.g., CF₃-substituted) exhibit higher volatility and lower melting points than formyl-containing compounds .
Biological Activity
Methyl 3-formyl-1-trityl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 325.37 g/mol. The compound consists of a pyrazole ring with a formyl group at the 3-position and a carboxylate functional group at the 4-position, along with a trityl group that enhances its chemical reactivity and solubility in organic solvents.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Pyrazole Ring : Starting from readily available precursors, the pyrazole ring is constructed through cyclization reactions.
- Substitution Reactions : The introduction of the formyl and carboxylate groups occurs through electrophilic substitution methods.
- Tritylation : The final step involves attaching the trityl group to enhance stability and solubility.
These synthetic pathways require careful control of reaction conditions to ensure high yields and purity.
Antimicrobial Activity
Pyrazole derivatives have been widely studied for their antimicrobial properties. This compound, while not extensively tested alone, shares structural similarities with other pyrazoles that exhibit significant antibacterial and antifungal activities. For instance, related compounds have demonstrated effectiveness against various phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum .
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Methyl 5-formyl-1-trityl-1H-pyrazole-4-carboxylate | Moderate antifungal activity against Gibberella zeae | |
| Isopyrazam | Effective fungicide against crop pests | |
| Fluxapyroxad | Inhibits succinate dehydrogenase; used in agriculture |
Anti-inflammatory Activity
Research into similar pyrazole compounds has indicated anti-inflammatory properties. For example, certain derivatives have been shown to inhibit monoamine oxidase B (MAO-B), which is linked to neuroprotection and anti-inflammatory effects . The potential for this compound to exhibit similar activities warrants further investigation.
Structure-Activity Relationships (SAR)
Understanding SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in the structure can significantly influence their interaction with biological targets:
- Substituent Effects : The introduction of different functional groups at various positions on the pyrazole ring can enhance or diminish biological activity.
- Trityl Group Influence : The presence of the trityl group may improve solubility and stability, potentially leading to increased bioavailability in therapeutic applications.
Case Studies
Several studies have highlighted the biological potential of related pyrazole compounds:
- Antifungal Efficacy : A series of N-(substituted pyridinyl)-pyrazole derivatives were synthesized and tested against phytopathogenic fungi, showing promising antifungal activities that surpassed commercial fungicides .
- Anti-inflammatory Properties : Compounds derived from substituted phenyl-pyrazoles exhibited significant anti-inflammatory effects comparable to standard drugs like indomethacin, suggesting that this compound may also possess similar properties .
Q & A
Q. What are the recommended synthetic routes for Methyl 3-formyl-1-trityl-1H-pyrazole-4-carboxylate, and how can intermediates be stabilized?
A multi-step synthesis is typically employed, starting with trityl protection of the pyrazole nitrogen to prevent undesired side reactions. Key steps include:
- Condensation : Reacting a substituted hydrazine with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions to form the pyrazole core .
- Tritylation : Introducing the trityl group (C(C₆H₅)₃) using trityl chloride in anhydrous DMF to protect the N1 position .
- Formylation : Utilizing Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the formyl group at the C3 position .
Stabilization of intermediates : Use low temperatures (0–5°C) during formylation to prevent over-oxidation. Intermediates should be stored under inert gas (N₂/Ar) due to sensitivity to moisture .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray Crystallography : Resolve steric effects from the trityl group using SHELX software for structure refinement .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing byproducts during tritylation?
- Byproduct Analysis : Common byproducts include ditritylated species (N1 and N2 trityl) due to incomplete protection. Monitor via TLC (hexane:EtOAc = 3:1, Rf ~0.4 for mono-trityl vs. 0.7 for ditrityl) .
- Optimization Strategies :
Q. How do computational methods aid in resolving contradictions between experimental and theoretical spectral data?
Discrepancies in vibrational spectra (e.g., IR stretching modes) often arise from solvent effects or crystal packing.
- DFT Calculations : Perform geometry optimization at the B3LYP/6-31G(d,p) level to simulate gas-phase spectra. Compare with experimental IR data, adjusting for solvent polarity (e.g., PCM model for DCM) .
- Electrostatic Potential Maps : Analyze charge distribution to predict regioselectivity in nucleophilic attacks (e.g., formyl group reactivity) .
Q. What non-conventional synthesis methods improve regioselectivity in pyrazole derivatives?
- Ultrasound-Assisted Synthesis : Enhances cyclization efficiency by reducing reaction time (e.g., from 12 h to 2 h) and improving yields (85% vs. 60% conventional). Parameters: 40 kHz frequency, 50°C, DMF solvent .
- Microwave Irradiation : Achieve rapid formylation (10 min vs. 6 h) with controlled temperature (80°C) to avoid decomposition .
Methodological Challenges and Solutions
Q. How to address steric hindrance during functionalization of the trityl-protected pyrazole?
- Strategies :
- Use bulky bases (e.g., LDA) for deprotonation to enhance nucleophilicity at C3.
- Employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) under microwave conditions to bypass steric limitations .
- Case Study : Formylation at C3 achieved 75% yield using Vilsmeier-Haack reagent with slow addition (1 drop/min) to mitigate steric crowding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
